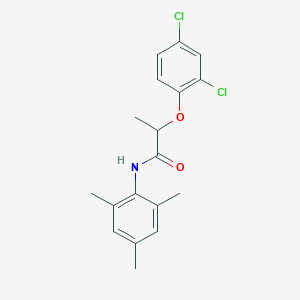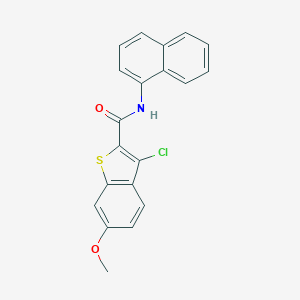![molecular formula C21H18BrFN2O4S B321400 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B321400.png)
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Sulfonylation: The phenoxy intermediate is then subjected to sulfonylation using 4-fluoroaniline and a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Acetamide Formation: The final step involves the reaction of the sulfonylated intermediate with an acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and acetamide groups.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical intermediate. Its structural features suggest it could be explored for activity against various biological targets, including enzymes and receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl and acetamide groups may play crucial roles in binding to these targets, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-methylphenoxy)-N-phenylacetamide: Lacks the sulfonyl and fluoroanilino groups, making it less versatile.
N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide: Lacks the phenoxy group, which may reduce its reactivity in certain reactions.
2-(4-bromo-2-methylphenoxy)acetamide:
Uniqueness
The uniqueness of 2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide lies in its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C21H18BrFN2O4S |
|---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-12-15(22)2-11-20(14)29-13-21(26)24-17-7-9-19(10-8-17)30(27,28)25-18-5-3-16(23)4-6-18/h2-12,25H,13H2,1H3,(H,24,26) |
InChI Key |
SCLMONXGVNVMTQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-2-methylphenoxy)-N-(6-{[(4-chloro-2-methylphenoxy)acetyl]amino}hexyl)acetamide](/img/structure/B321317.png)
![Propyl 4-{[({2-nitrobenzoyl}amino)carbothioyl]amino}benzoate](/img/structure/B321324.png)
![N-[4-(benzylsulfamoyl)phenyl]-2-chlorobenzamide](/img/structure/B321326.png)
![N-[4-(benzylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B321327.png)
![N-[4-(benzylsulfamoyl)phenyl]benzamide](/img/structure/B321328.png)


![2-(2,5-dimethylphenoxy)-N-(2-{[(2,5-dimethylphenoxy)acetyl]anilino}ethyl)-N-phenylacetamide](/img/structure/B321331.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenoxy)phenyl]acetamide](/img/structure/B321336.png)
![2-(2,5-dimethylphenoxy)-N-[4-(4-{[(2,5-dimethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321337.png)
![2-(2,5-DIMETHYLPHENOXY)-N-{4'-[2-(2,5-DIMETHYLPHENOXY)ACETAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}ACETAMIDE](/img/structure/B321338.png)
![2-(2,5-dimethylphenoxy)-N-(4-{[(2,5-dimethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321339.png)
![2-(4-bromo-2-methylphenoxy)-N-(2-{[(4-bromo-2-methylphenoxy)acetyl]amino}ethyl)acetamide](/img/structure/B321340.png)

